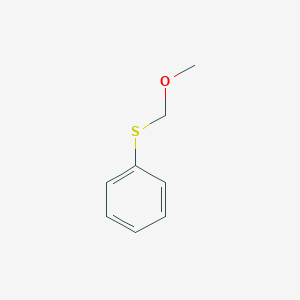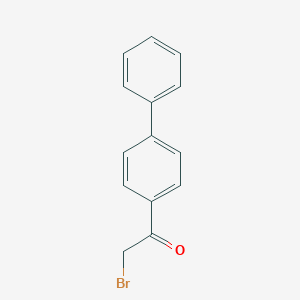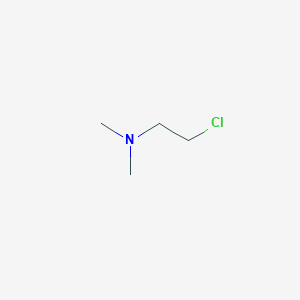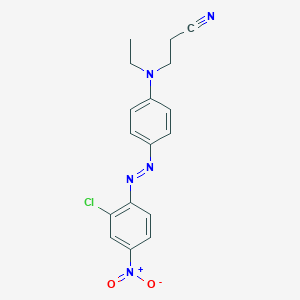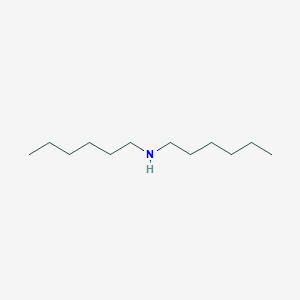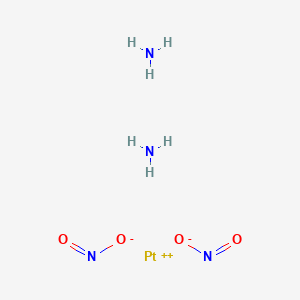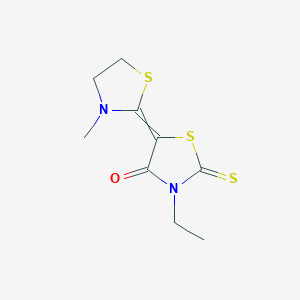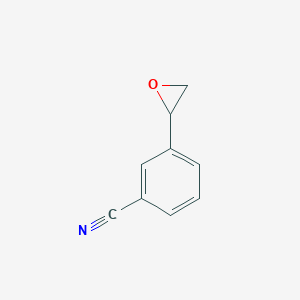
3-(Oxiran-2-YL)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-YL)benzonitrile:
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-YL)benzonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Oxiran-2-YL)benzonitrile typically involves the following steps :
Synthesis of 2-(Hydroxyethyl)benzonitrile: This intermediate is prepared by reacting benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then reduced to 2-(hydroxyethyl)benzonitrile.
Formation of 3-(Oxiran-2-YL)benzonitrile: The 2-(hydroxyethyl)benzonitrile is then treated with a base such as sodium hydroxide or potassium hydroxide to induce cyclization, forming the oxirane ring and yielding 3-(Oxiran-2-YL)benzonitrile.
Industrial Production Methods:
In an industrial setting, the production of 3-(Oxiran-2-YL)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps :
Continuous Flow Synthesis: The reactants are continuously fed into a reactor where the cyclization reaction occurs under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
3-(Oxiran-2-YL)benzonitrile undergoes various chemical reactions, including :
Nucleophilic Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as hydrogen halides (e.g., HCl, HBr) or nucleophiles like amines (e.g., aniline) are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products:
Nucleophilic Ring Opening: Vicinal halohydrins or amino alcohols.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Primary amines.
Wirkmechanismus
Oxirane Ring: The strained three-membered ring is highly reactive and undergoes nucleophilic attack, leading to ring-opening reactions.
Nitrile Group: The nitrile group can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxiran-2-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
3-(Oxiran-2-YL)aniline: Similar structure but with an amino group instead of a nitrile group.
3-(Oxiran-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(Oxiran-2-YL)benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
IUPAC Name |
3-(oxiran-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERCXRPGAPJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482758 |
Source


|
| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-62-2 |
Source


|
| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



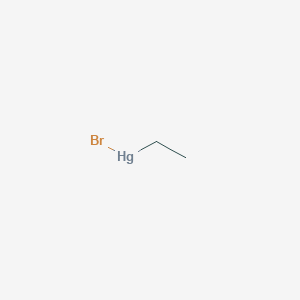
![8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene](/img/structure/B85659.png)


